N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
CAS No.:
Cat. No.: VC13318027
Molecular Formula: C8H11F3N4O
Molecular Weight: 236.19 g/mol
* For research use only. Not for human or veterinary use.
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide -](/images/structure/VC13318027.png)
Specification
Molecular Formula | C8H11F3N4O |
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Molecular Weight | 236.19 g/mol |
IUPAC Name | N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
Standard InChI | InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) |
Standard InChI Key | LTFYWOXFTARCKJ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=NN1CC/C(=N\O)/N)C(F)(F)F |
SMILES | CC1=CC(=NN1CCC(=NO)N)C(F)(F)F |
Canonical SMILES | CC1=CC(=NN1CCC(=NO)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name of the compound is N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide. Its structure comprises a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 5-position with a methyl (-CH₃) group. A propanimidamide chain, terminating in a hydroxylamine (-NHOH) group, is attached to the pyrazole’s 1-position . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amidine moiety offers hydrogen-bonding capabilities critical for molecular interactions .
Table 1: Key Molecular Descriptors
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols for N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide are scarce in open literature, its structure suggests a multi-step approach:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions to introduce the trifluoromethyl and methyl groups .
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Side-Chain Attachment: Alkylation or nucleophilic substitution to attach the propanimidamide moiety to the pyrazole’s 1-position .
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Hydroxylamine Introduction: Oxidation or functional group interconversion to install the N-hydroxyamidine group .
Industrial-scale production likely employs continuous flow reactors and catalytic systems to optimize yield and purity, though specific methodologies remain proprietary .
Purification and Characterization
Purification techniques such as column chromatography or recrystallization are standard. Analytical methods include HPLC for purity assessment (≥95% ) and spectroscopic tools (FT-IR, NMR) for structural confirmation.
Applications in Scientific Research
Pharmaceutical Chemistry
The compound’s amidine group acts as a bioisostere for carboxylic acids, enhancing bioavailability. Its trifluoromethylpyrazole moiety is prevalent in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, structurally similar compounds inhibit adenylyl cyclase 1 (AC1), a target in chronic pain management . While direct evidence for this compound’s activity is lacking, its scaffold aligns with pharmacophores known to interfere with cAMP signaling pathways .
Agrochemical Development
Trifluoromethylpyrazoles are key in herbicide and pesticide design. The compound’s stability under environmental conditions makes it a candidate for further study in crop protection agents, though no field trials have been reported .
Material Science
In polymer chemistry, the trifluoromethyl group improves thermal stability and solvent resistance. Potential applications include fluorinated coatings or membranes, though research in this area is nascent .
Biological Activity and Mechanism
Enzyme Inhibition
Pyrazole derivatives often target enzymes involved in inflammation and proliferation. Molecular docking studies suggest that the trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets, while the amidine group participates in hydrogen bonding . For instance, related compounds inhibit p21-activated kinases (PAKs), which regulate cell motility and apoptosis .
Comparative Analysis with Analogues
Table 2: Comparison with Related Pyrazole Derivatives
Compound Name | Molecular Formula | Key Features | Applications |
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N'-Hydroxy-2-methyl-3-[5-methyl-3... | C₉H₁₃F₃N₄O | Methyl branch enhances steric bulk | Pain management candidates |
3-(1H-Pyrazol-4-yl)propan-1-ol | C₆H₁₀N₂O | Lacks trifluoromethyl group | Solvent additive |
4-(3-Hydroxypropyl)-3-CF₃-1H-pyrazole | C₇H₉F₃N₂O | Shorter chain reduces bioavailability | Enzyme inhibition studies |
The inclusion of both methyl and trifluoromethyl groups in N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide distinguishes it from simpler pyrazoles, offering balanced lipophilicity and reactivity .
Future Directions and Challenges
Research Gaps
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In Vivo Studies: Efficacy and toxicity profiles in animal models are needed.
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Synthetic Optimization: Greener methodologies to reduce reliance on hazardous reagents.
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Target Identification: High-throughput screening to elucidate molecular targets.
Industrial Collaboration
Partnerships between academic institutions and chemical manufacturers could accelerate scale-up and application testing, particularly in drug discovery pipelines .
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